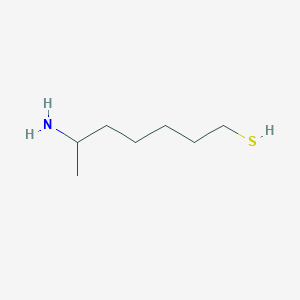
6-Aminoheptane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Aminoheptane-1-thiol is an organic compound that features both an amino group (-NH2) and a thiol group (-SH) attached to a heptane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminoheptane-1-thiol typically involves the introduction of the thiol group to a heptane chain followed by the addition of the amino group. One common method is the reaction of sodium hydrosulfide with an alkyl halide to form the thiol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Aminoheptane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The amino group can be reduced to form primary amines.
Substitution: Both the amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides and thiourea are commonly used reagents.
Major Products Formed
Disulfides: Formed from the oxidation of the thiol group.
Primary Amines: Formed from the reduction of the amino group.
Thioethers: Formed from substitution reactions involving the thiol group.
Applications De Recherche Scientifique
6-Aminoheptane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in enzymatic reactions and as a model compound for understanding thiol-based biochemistry.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 6-Aminoheptane-1-thiol involves its ability to interact with various molecular targets through its amino and thiol groups. These interactions can influence enzymatic activity, signal transduction pathways, and cellular redox states. The thiol group, in particular, plays a crucial role in antioxidant defense mechanisms by neutralizing reactive oxygen species .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methanethiol (CH3SH)
- Ethanethiol (C2H5SH)
- Propanethiol (C3H7SH)
Uniqueness
6-Aminoheptane-1-thiol is unique due to its longer carbon chain and the presence of both amino and thiol groups. This dual functionality allows it to participate in a wider range of chemical reactions and makes it more versatile compared to simpler thiols .
Propriétés
Numéro CAS |
677350-14-0 |
|---|---|
Formule moléculaire |
C7H17NS |
Poids moléculaire |
147.28 g/mol |
Nom IUPAC |
6-aminoheptane-1-thiol |
InChI |
InChI=1S/C7H17NS/c1-7(8)5-3-2-4-6-9/h7,9H,2-6,8H2,1H3 |
Clé InChI |
MQPRXSIFBXRDNF-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCCS)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]amino}butanoic acid](/img/structure/B12521195.png)
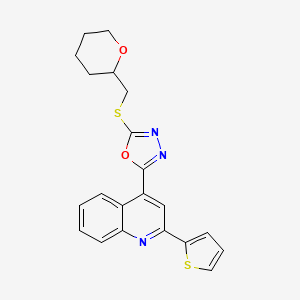
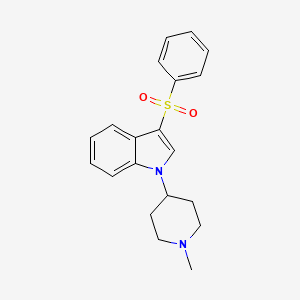
![[1-(2,4-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B12521212.png)

![1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one](/img/structure/B12521221.png)
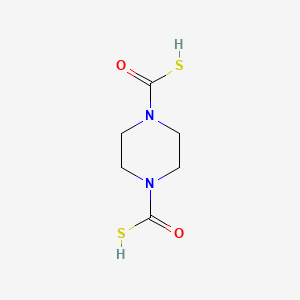
![1-Propanol, 3-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thio]-](/img/structure/B12521224.png)

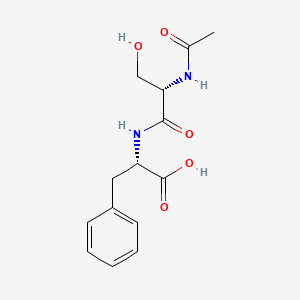
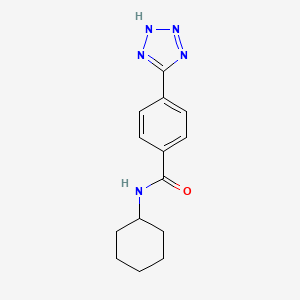
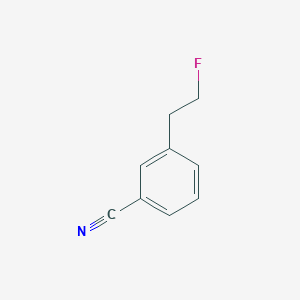
![Quinoline, 2-methoxy-3-[5-(1-piperazinylmethyl)-1H-indol-2-yl]-](/img/structure/B12521249.png)
![(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12521250.png)
